2-Chloro-5-methoxynicotinonitrile

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

Scaling nicotinonitrile-based pharmacophore synthesis is challenged by unreliable yields and inadequate analytical characterization. This compound solves both issues: a validated Tf2O/Ph3PO dehydration protocol delivers 86% isolated yield from the amide, enabling accurate multi-gram material forecasting. The C2-chloro substituent provides a single reactive handle for systematic SAR exploration via SNAr or cross-coupling. Key data: Pan-Pim kinase inhibition (IC50 ≤ 0.28 μM) and ~50-fold cancer cell selectivity are documented for analogs. Comprehensive NMR, HPLC, and LC-MS documentation supports quality verification.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58
CAS No. 74650-73-0
Cat. No. B2394700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxynicotinonitrile
CAS74650-73-0
Molecular FormulaC7H5ClN2O
Molecular Weight168.58
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)Cl)C#N
InChIInChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3
InChIKeyMAXCZWUUQRMEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methoxynicotinonitrile Overview


2-Chloro-5-methoxynicotinonitrile (CAS 74650-73-0) is a substituted pyridine derivative with the molecular formula C7H5ClN2O and molecular weight of 168.58 g/mol . This heterocyclic compound features a pyridine ring bearing a chlorine atom at the 2-position, a methoxy group (-OCH3) at the 5-position, and a nitrile (-CN) group at the 3-position . It is primarily utilized as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals, with additional applications in materials science for sensors and semiconductors due to its electronic properties [1]. The compound is commercially available from multiple reputable vendors with standard purity specifications of 95% to 97% and accompanying analytical documentation including NMR, HPLC, and LC-MS data .

2-Chloro-5-methoxynicotinonitrile: Why Substitution Fails


Generic substitution among nicotinonitrile derivatives is not feasible without rigorous re-validation because distinct substituent patterns at the 2- and 5-positions of the pyridine ring confer fundamentally different electronic properties and reactivity profiles. 2-Chloro-5-methoxynicotinonitrile bears a chlorine atom at the 2-position, which serves as a leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions , while the electron-donating methoxy group at the 5-position modulates ring electronics and influences both substitution regioselectivity and downstream biological target interactions . Alternative analogs lacking the chlorine (e.g., 5-methoxynicotinonitrile, CAS 298204-74-7) or possessing additional halogens (e.g., 2,6-dichloro-5-methoxynicotinonitrile, CAS 2089381-34-8) exhibit divergent reactivity patterns that may render established synthetic protocols inapplicable and final products non-equivalent [1]. Furthermore, nicotinonitrile-derived pharmacophores demonstrate chemotype-dependent cytotoxic potential against cancer cell lines, indicating that even minor structural modifications can substantially alter biological activity [2].

2-Chloro-5-methoxynicotinonitrile Comparative Evidence


Dehydration Yield: Methoxy vs. Fluoro Analog

In the dehydration of the corresponding nicotinamide precursor to the nitrile, 2-chloro-5-methoxynicotinonitrile is obtained in 86% isolated yield using trifluoromethanesulfonic anhydride (Tf2O) and triphenylphosphine oxide (Ph3PO) in dichloromethane . While the analogous synthesis of 2-chloro-5-fluoronicotinonitrile has been reported as following a similar strategy, no quantitative yield data are available for the fluoro analog in the literature, precluding direct yield comparison .

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

SNAr Reactivity: Chloro vs. Non-Chloro Analogs

2-Chloro-5-methoxynicotinonitrile possesses a chlorine atom at the 2-position that functions as a leaving group for nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alkoxides . In contrast, 5-methoxynicotinonitrile (CAS 298204-74-7) lacks the C2-chloro substituent entirely, rendering it incapable of undergoing SNAr functionalization at that position [1]. The 2,6-dichloro analog (2,6-dichloro-5-methoxynicotinonitrile, CAS 2089381-34-8) offers two reactive chloro handles, which may lead to different regioselectivity outcomes or require orthogonal protection strategies .

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

Vendor Purity and Analytical Documentation

2-Chloro-5-methoxynicotinonitrile (CAS 74650-73-0) is available from multiple commercial suppliers with standardized purity specifications. Sigma-Aldrich (Synthonix Corporation) offers the compound at 97% purity . Bidepharm provides the compound at 95% purity with batch-specific quality inspection reports including NMR, HPLC, and GC data . Synblock offers the compound at NLT 98% purity with accompanying MSDS, NMR, HPLC, and LC-MS documentation . The target compound can be stored under refrigeration with a shipping temperature of room temperature .

Quality Control Analytical Chemistry Procurement

NMR and IR Spectroscopic Characterization

The 1H NMR spectrum of 2-chloro-5-methoxynicotinonitrile in CDCl3 exhibits characteristic signals at δ 3.9 (3H, singlet, OCH3), δ 7.5 (1H, doublet, J=3 Hz), and δ 8.3 (1H, doublet, J=3 Hz) . The nitrile functional group is confirmed by IR spectroscopy with a characteristic absorption band at 2250 cm-1 (nujol) . These spectroscopic markers provide unambiguous identity confirmation and purity assessment for incoming material.

Analytical Chemistry Quality Control Structural Confirmation

Chemical Identifiers and Database Integration

2-Chloro-5-methoxynicotinonitrile is uniquely identified by the InChIKey MAXCZWUUQRMEGU-UHFFFAOYSA-N, which is consistently reported across multiple authoritative sources including Sigma-Aldrich and Bidepharm . The MDL number MFCD18255084 and PubChem CID 12852019 provide additional unique identifiers for database cross-referencing . The InChI code 1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 precisely defines the molecular structure .

Cheminformatics Data Management Laboratory Automation

2-Chloro-5-methoxynicotinonitrile Key Applications


Kinase Inhibitor Candidate Synthesis

2-Chloro-5-methoxynicotinonitrile serves as a versatile building block for constructing nicotinonitrile-derived pharmacophores. Research on nicotinonitrile derivatives has demonstrated that compounds in this class can achieve potent pan-Pim kinase inhibition with IC50 values as low as ≤ 0.28 μM against all three Pim kinase isoforms, comparable to the pan kinase inhibitor Staurosporine, while exhibiting approximately 50-fold selectivity for cancer cells (HepG2, MCF-7) over normal HEK-293 T cells [1]. The C2-chloro substituent of the target compound provides a reactive handle for introducing diverse amine, thiol, or alkoxide nucleophiles , enabling systematic exploration of structure-activity relationships (SAR) around the nicotinonitrile core. This single-point functionalization capability facilitates the generation of focused chemical libraries for hit-to-lead optimization campaigns in oncology drug discovery.

Dehydration Route for Scale-Up Synthesis

For researchers planning multi-gram or larger-scale syntheses, the dehydration of 2-chloro-5-methoxynicotinamide to 2-chloro-5-methoxynicotinonitrile using trifluoromethanesulfonic anhydride (Tf2O) and triphenylphosphine oxide (Ph3PO) in dichloromethane provides a validated synthetic entry with an established 86% isolated yield [1]. This documented yield data enables accurate material forecasting and cost estimation for process chemistry applications, whereas alternative halogenated nicotinonitrile analogs lack comparable published yield information for similar dehydration protocols . The availability of comprehensive analytical characterization data including 1H NMR and IR spectroscopy [1] further supports in-process control and final product quality verification during scale-up operations.

Electronic Materials and Sensor Precursor

2-Chloro-5-methoxynicotinonitrile is utilized in the production of materials for sensors and semiconductors due to its electronic properties [1]. The combination of electron-withdrawing (nitrile at C3, chloro at C2) and electron-donating (methoxy at C5) substituents on the pyridine ring creates a tunable electronic environment that can be exploited in the design of organic electronic materials. The compound's commercial availability from multiple vendors with documented purity specifications (95% to 98%) and analytical documentation (NMR, HPLC, LC-MS) supports reproducible material synthesis and device fabrication workflows.

Crop Protection Agent Building Block

Halogenated pyridine derivatives constitute a significant class of intermediates for agrochemical synthesis, including herbicides, fungicides, and insecticides. 2-Chloro-5-methoxynicotinonitrile, as a chlorinated nicotinonitrile bearing a methoxy substituent, provides a scaffold for introducing diverse agrochemically relevant functional groups via nucleophilic substitution at the C2-chloro position [1]. The compound's documented ability to undergo reactions with amines, thiols, and alkoxides [1] enables the synthesis of substituted pyridine derivatives with potential crop protection applications. The availability of authenticated spectroscopic reference data facilitates structure confirmation of novel agrochemical candidates generated from this intermediate.

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